Unique Vicinal Difluoro Substitution Pattern: A Differentiating Structural Feature
The key structural differentiation is the precise 3,4-difluoro substitution pattern on the pyrrole ring. This is not found in its closest commercial analogs, which are typically mono-fluorinated (e.g., 3-fluoro-1H-pyrrole-2-carboxylic acid) or non-fluorinated (pyrrole-2-carboxylic acid) . The presence of two vicinal fluorine atoms creates a unique electronic environment and steric profile, which is the foundation for all downstream property enhancements.
| Evidence Dimension | Substitution Pattern |
|---|---|
| Target Compound Data | Fluorine atoms at both the 3 and 4 positions |
| Comparator Or Baseline | 3-fluoro-1H-pyrrole-2-carboxylic acid (mono-fluorinated) / Pyrrole-2-carboxylic acid (non-fluorinated) |
| Quantified Difference | Structural distinction (binary yes/no) |
| Conditions | Structural analysis by NMR and X-ray crystallography [REFS-2, REFS-3] |
Why This Matters
This precise substitution pattern is a non-negotiable requirement for projects aiming to maximize the electron-withdrawing effects of fluorine, influencing the pKa, reactivity, and metabolic fate of final compounds.
- [1] Leroy, J.; Bondon, A.; Toupet, L.; Meerschaut, A. Crystal structure of 3,4-difluoro-1H-pyrrole, C4H3F2N. Zeitschrift für Kristallographie - New Crystal Structures 2004, 219 (1-4), 389–390. View Source
- [2] PMC. Table 4. 1H-NMR Data. PMC3588931. View Source
